This compound is a symmetric bis-naphthalenesulfonic acid derivative, also widely known as J Acid Urea or Carbonyl J Acid [1] [2] [3].
| Property | Detail |
|---|---|
| CAS Registry Number | 134-47-4 [1] [2] [3] |
| Related CAS (Disodium Salt) | 20324-87-2 [1] |
| IUPAC Name | 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid [1] [2] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ [4] [1] [2] |
| Molecular Weight | 504.49 g/mol [1] [2] [3] |
| EC Number | 205-142-9 [2] [5] [3] |
| Appearance | Grey-white to solid powder [1] [6] |
| Density | 1.798 ± 0.06 g/cm³ [1] |
J Acid Urea, referenced as AMI-1, is identified as a biologically active inhibitor with two primary applications.
| Application Area | Target / Function | Key Experimental Data |
|---|---|---|
| Enzyme Inhibition | Protein Arginine N-Methyltransferase (PRMT) | IC₅₀ of 8.81 µM for PRMT1; IC₅₀ of 3.04 µM for Hmt1p in vitro [1]. |
| Enzyme Inhibition | Collagenase | Used as an active ingredient in collagenase inhibitors for treating connective tissue diseases [7]. |
The following methodology for evaluating collagenase inhibitory activity is derived from a patent [7]. The workflow involves preparing the test compound and then assaying its activity.
Procedure Details
For research and development purposes, commercial suppliers provide the compound with the following specifications [6]:
| Parameter | Specification |
|---|---|
| Content (Assay) | 80% min. |
| Free J Acid | 0.2% max. (HPLC) |
| Insoluble Matter | 0.2% max. |
| Chloride | 5% max. |
Based on the search results, 7,7'-Ureylenebis(4-hydroxy-2-naphthalenesulfonic acid) is a well-characterized compound with dual applications as a dye intermediate and a biological inhibitor. Key information on its chemical identity and in vitro enzymatic activity is available. Please note that the experimental protocol for collagenase inhibition is based on a patent from the 1980s, and modern laboratory practices may have evolved.
J Acid Urea is a complex naphthalene-based disulfonic acid. The table below summarizes its fundamental identifiers and typical commercial specifications [1] [2].
| Property | Details |
|---|---|
| CAS Number | 134-47-4 [1] [2] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ [3] [1] |
| IUPAC Name | 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) [3] |
| Common Name | J Acid Urea; Carbonyl J Acid [1] [2] |
| Appearance | Dry grey-white to grey-brown powder [1] [2] |
| Typical Purity | ≥80% - 99% [1] [2] |
| Key Impurity | Free J acid (typically ≤0.2%) [2] |
J Acid Urea functions as a coupling component in azo dye chemistry. Its structure features hydroxyl groups and an electron-rich naphthalene system, allowing it to react with electrophilic diazonium salts to form conjugated azo dyes [4] [5].
The primary industrial dyes produced using J Acid Urea include Direct Orange S and Direct Acid-proof Bright Red 4BS [2]. The workflow from diazotization to coupling illustrates its role:
While J Acid Urea is a precursor, modern azo dye synthesis focuses on greener methods. The following protocol uses aryltriazenes as stable, safe alternatives to hazardous diazonium salts [6].
Principle: Solvent-free mechanochemical coupling of an aryltriazene with a phenolic compound like J Acid Urea [6].
| Parameter | Specification |
|---|---|
| Reaction Type | Solvent-free mechanochemical coupling |
| Key Reagent | Aryltriazene (stable diazonium surrogate) |
| Equipment | High-energy ball mill, stainless steel jar (50 mL) & balls |
| Mechanism | Solid-state reaction activated by mechanical energy |
Step-by-Step Procedure:
Charge the Jar: Place the following into a 50 mL stainless steel grinding jar:
Execute Milling: Securely fasten the jar in the ball mill and process for 3 hours at 300 rpm at room temperature [6].
Work-up & Purification: After milling, open the jar. The product can typically be isolated by simple washing with water or a cold organic solvent to remove unreacted starting materials, yielding the pure azo dye [6].
Optimization Notes:
After synthesis, the resulting azo dye must be characterized. The following table outlines standard techniques and what to observe for a dye derived from J Acid Urea [7] [4].
| Technique | Application & Key Observations |
|---|---|
| FT-IR Spectroscopy | Confirm functional groups and tautomeric form. The carbonyl stretching frequency of the urea bridge and the presence/absence of O-H and N-H stretches provide evidence for the intended structure and possible intramolecular hydrogen bonding [4]. |
| UV-Vis Spectroscopy | Determine (\lambda_{\text{max}}) (absorption maximum) and color strength. The (\lambda_{\text{max}}) is highly sensitive to pH, often shifting significantly in alkaline (0.1 M NaOH) vs. acidic (0.1 M HCl) conditions [4]. |
| NMR Spectroscopy ((^1\text{H}) & (^{13}\text{C})) | Verify molecular structure and tautomeric form in solution. Hydrazo tautomers can show highly deshielded proton signals in the range of δ 13-15 ppm [4]. |
| Computational Chemistry (DFT) | Predict optimal molecular geometry, electronic properties (HOMO-LUMO energy gap for color), vibrational frequencies, and tautomeric stability through theoretical calculations [7] [4]. |
Azo compounds are investigated for diverse biological activities. While specific drug applications for J Acid Urea itself are not detailed in the search results, the broader class of azo dyes shows significant promise in medicinal chemistry [7].
Protein Arginine N-Methyltransferases (PRMTs) constitute a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (AdoMet) to arginine residues in target proteins. This post-translational modification influences numerous cellular processes including gene transcription, pre-mRNA splicing, DNA damage repair, and signal transduction pathways. The PRMT family includes nine known members categorized into three types based on their catalytic products: Type I PRMTs (PRMT1, 2, 3, 4/CARM1, 6, and 8) catalyze the formation of ω-NG-monomethylarginine (MMA) and ω-NG,NG-asymmetric dimethylarginine (ADMA); Type II PRMTs (PRMT5 and 9) produce MMA and ω-NG,N'G-symmetric dimethylarginine (SDMA); while Type III (PRMT7) exclusively generates MMA [1] [2].
The biological significance of PRMTs extends to various disease states, particularly cancer, where their overexpression has been documented in numerous malignancies. PRMT1 accounts for approximately 85% of all PRMT activity in mammalian cells and is responsible for histone H4 arginine 3 asymmetric dimethylation (H4R3me2a), an activating epigenetic mark [1] [2]. PRMT5, the primary Type II enzyme, forms complexes with various adaptor proteins including MEP50, which regulates its substrate specificity [2]. The therapeutic potential of PRMT inhibition is evidenced by multiple ongoing clinical trials investigating PRMT inhibitors in hematological malignancies and solid tumors [3] [4].
PRMT inhibition assays can be broadly categorized into biochemical assays measuring direct enzyme activity and cellular assays assessing functional consequences in intact cells. Biochemical assays offer advantages for high-throughput screening and mechanistic studies, while cellular assays provide insights into permeability, stability, and effects in physiological contexts. Key considerations for assay selection include the specific PRMT isoform being targeted, the desired throughput, and whether the focus is on enzymatic activity or downstream functional effects.
Table 1: Comparison of PRMT Inhibition Assay Types
| Assay Type | Principle | Throughput | Advantages | Limitations |
|---|---|---|---|---|
| Scintillation Proximity Assay (SPA) | Measures radioactive methylation using specialized beads | High | Homogeneous format, no separation steps | Radioactive materials required |
| Antibody-Based Detection | Uses methyl-specific antibodies for detection | Medium-High | Amenable to various formats | Antibody specificity concerns |
| Cellular Methylation | Quantifies methylation in cell lysates | Medium | Physiological context | Indirect measure of inhibition |
| Transcriptional Reporter | Measures PRMT-regulated gene expression | Low-Medium | Functional readout | Indirect, potential off-target effects |
Diagram 1: PRMT Classification and Functional Roles. PRMTs are categorized into three types based on their catalytic activity and regulate diverse cellular processes through arginine methylation of target proteins. Inhibitors target these enzymes for therapeutic purposes.
The Scintillation Proximity Assay (SPA) represents a robust, homogeneous method for measuring PRMT activity and inhibitor screening without requiring separation steps. This protocol adapts the methodology described by [5] with optimizations for high-throughput applications.
Table 2: SPA Protocol for PRMT Inhibition Screening
| Step | Parameter | Specifications | Notes |
|---|---|---|---|
| 1. Reaction Setup | Volume | 20-50 μL | Low volume for HTS |
| PRMT Enzyme | 5-50 nM | Optimize for each isoform | |
| Substrate | 0.1-5 μM biotinylated peptide | Histone H4 peptide common | |
| AdoMet | 0.1-1 μM ³H-AdoMet | Specific activity 60-80 Ci/mmol | |
| Buffer | 50 mM Tris-HCl, pH 8.0 | May require pH optimization | |
| 2. Incubation | Temperature | 25-30°C | Higher temps increase activity |
| Time | 60-120 minutes | Linear range essential | |
| Agitation | Optional | May enhance consistency | |
| 3. Detection | SPA Beads | 0.5-1 mg/well streptavidin-coated | Supplier-dependent optimization |
| Incubation | 30-60 minutes in dark | Light-sensitive signal | |
| Plate | White, opaque plates | Reduce cross-talk | |
| Reader | MicroBeta or similar scintillation counter | Optimize counting time |
For assessing PRMT inhibition in cellular contexts, the following protocol can be employed:
PRMT inhibition data should be analyzed to determine several key parameters:
Dose-response curves are typically generated using 10-point, 1:3 serial dilutions with duplicate or triplicate measurements at each concentration. Data should be fitted using four-parameter logistic equation:
% Inhibition = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - X) * HillSlope)
Where X is the logarithm of compound concentration, Top and Bottom are the upper and lower plateaus of the curve.
Selectivity profiling should include:
The therapeutic targeting of PRMTs represents an emerging frontier in epigenetic therapy, particularly in oncology. PRMT1 inhibition has demonstrated anti-tumor effects in multiple models, with mechanistic studies revealing that PRMT1 depletion causes RNA metabolism defects due to hypomethylation of RNA-binding proteins and reduces expression of cell cycle genes through loss of activating histone marks [2]. Simultaneously, PRMT5 inhibitors have shown promising activity in clinical trials for hematological malignancies, with particular efficacy in splicing factor-mutant leukemias [3].
Beyond oncology, PRMTs play critical roles in regulating the antiviral immune response. PRMT1 forms oligomers with methyltransferase activity upon viral infection and facilitates TBK1 aggregation and trans-autophosphorylation through methylation at R54, R134, and R228, which is essential for IRF3/IRF7 phosphorylation and subsequent IFN production [1]. PRMT2 functions as a negative regulator of RLR signaling by catalyzing asymmetric dimethylation of TRAF6 at R100, thereby inhibiting TRAF6 autoubiquitination and subsequent activation of the NEMO-TANK-TBK1/IKKε complex [1]. These findings position PRMT inhibitors as potential modulators of antiviral immunity and inflammatory diseases.
In acute myeloid leukemia (AML), PRMT2 has been identified as a key regulator of inflammatory signaling, with low PRMT2 expression associated with enriched inflammatory signatures including NF-κB pathway activation and inferior survival [4]. PRMT2 controls STAT3 activation through regulation of NF-κB signaling and IL6 production, establishing it as a significant modulator of the leukemia microenvironment [4].
These application notes and protocols provide comprehensive methodologies for evaluating PRMT inhibition using scintillation proximity and related assays. The SPA platform offers significant advantages for high-throughput screening campaigns with its homogenous format and robust performance characteristics. As PRMT inhibitors continue to advance through clinical development, these assay systems will remain essential tools for mechanistic studies and drug discovery efforts targeting this important class of epigenetic regulators. The integration of biochemical and cellular approaches provides the most complete assessment of compound activity and selectivity profiles.
J Acid Urea (CAS 134-47-4), also known historically as AMI-1, is a specialized chemical compound with significant importance in biochemical research and pharmaceutical development. This bis-naphthalene derivative possesses a unique molecular structure characterized by two naphthalene sulfonic acid groups linked through a urea bridge, contributing to its specific biological activity against protein arginine methyltransferases (PRMTs). The compound has gained research interest primarily due to its role as a cell-permeable inhibitor that effectively modulates epigenetic regulatory mechanisms without competing for the S-adenosyl-L-methionine (SAM) binding site common to many methyltransferases [1]. This property makes it particularly valuable for investigating arginine methylation pathways and their implications in various disease states, including cancer and inflammatory conditions.
The physicochemical characteristics of J Acid Urea present both opportunities and challenges for researchers. With a molecular weight of 504.49 g/mol and multiple hydrophilic functional groups including sulfonic acids and hydroxyl moieties, the compound exhibits distinct solubility patterns that must be carefully considered in experimental design [1]. Its chemical structure supports specific interactions with biological targets while simultaneously necessitating optimized solubilization strategies to ensure consistent and reliable experimental results. The following table summarizes the key fundamental properties of J Acid Urea that researchers must consider when designing experiments:
Table 1: Fundamental Properties of J Acid Urea
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 134-47-4 | [1] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [1] [2] |
| Molecular Weight | 504.49 g/mol | [1] |
| Purity | ≥98% | [1] [2] |
| Appearance | Light brown to brown solid powder | [2] |
| Density | 1.798±0.06 g/cm³ | [1] |
| Melting Point | 86-88°C | [2] |
| IUPAC Name | 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | [1] [2] |
| Storage Conditions | Store at RT (powder form: -20°C for 3 years, 4°C for 2 years) | [1] [2] |
The solubility behavior of J Acid Urea has been systematically characterized across multiple solvent systems, with DMSO emerging as the primary solvent for most experimental applications. Research-grade J Acid Urea demonstrates excellent solubility in DMSO, achieving concentrations up to approximately 83.33 mg/mL (equivalent to 165.18 mM) [2]. This high solubility in DMSO makes it ideal for creating concentrated stock solutions that can be aliquoted and stored for extended periods while maintaining stability. The compound's solubility in aqueous systems is considerably more limited, necessitating the development of specialized formulations for biological assays and in vivo studies where DMSO concentrations must be minimized to maintain cellular viability and physiological relevance.
The molecular basis for J Acid Urea's favorable solubility in DMSO stems from the sulfonic acid and hydroxyl groups present in its structure, which can form strong hydrogen bonds with the sulfoxide group of DMSO. Additionally, the aromatic ring systems interact favorably with the methyl groups of DMSO through van der Waals interactions. This combination of interactions results in a favorable solvation energy that drives the dissolution process. When transitioning to aqueous environments, careful consideration must be given to maintaining the compound in solution while balancing the need for biological compatibility. The following table provides quantitative solubility data for J Acid Urea across different solvent systems:
Table 2: Solubility Profile of J Acid Urea in Various Solvent Systems
| Solvent System | Solubility Concentration | Notes & Applications | Reference |
|---|---|---|---|
| DMSO | ~83.33 mg/mL (~165.18 mM) | Primary stock solution preparation | [2] |
| Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥2.08 mg/mL (≥4.12 mM) | In vivo administration | [2] |
| Formulation 2 (10% DMSO + 90% Corn Oil) | ≥2.08 mg/mL (≥4.12 mM) | Alternative in vivo formulation | [2] |
| Aqueous Buffer (pH 7.4) | Limited solubility | Requires solubilization aids | [3] |
For in vivo applications, researchers have developed optimized formulation strategies that balance solubility requirements with biological tolerance. The recommended formulation for animal studies combines DMSO with PEG300, Tween80, and saline in a specific sequence to achieve stable solution conditions while maintaining compound integrity [2]. This approach leverages the solubilizing power of DMSO while minimizing its potential cytotoxic effects through dilution in biocompatible solvents. The step-wise preparation protocol ensures proper solvation of J Acid Urea while maintaining the excipient balance necessary for stable formulation performance. It is crucial to note that the final DMSO concentration in cell culture media should generally not exceed 0.1-0.5% to avoid cellular toxicity, while in vivo administrations typically limit DMSO to 10% or less of the total formulation volume [2].
Alternative formulation approaches have been explored for specific applications, including the use of corn oil as a delivery vehicle for oral administration or subcutaneous injection [2]. The selection of an appropriate formulation system depends on multiple factors, including the route of administration, dosing frequency, and target tissue distribution. For all formulations, it is recommended to prepare fresh solutions when possible and to validate chemical stability under the specific storage conditions employed in each experimental setup. Visual characterization of the workflow for preparing these optimized formulations can enhance reproducibility and success in experimental procedures:
J Acid Urea demonstrates potent inhibitory activity against protein arginine N-methyltransferases (PRMTs), with documented IC₅₀ values of 8.81 µM for PRMT1 and 3.04 µM for Hmt1p in enzymatic assays [1]. This selective inhibition profile positions J Acid Urea as a valuable chemical tool for investigating arginine methylation-dependent cellular processes. The compound exhibits specificity toward arginine methyltransferases without significant effects on both SET (Sub39H1, Suv39H2, SET7) and non-SET (DOT1) lysine N-methyltransferases, highlighting its value as a specific epigenetic modulator [1]. Mechanistically, J Acid Urea does not compete with the AdoMet (S-adenosyl-L-methionine; SAM) binding site, suggesting a unique mode of inhibition that differentiates it from many conventional methyltransferase inhibitors.
In cellular models, J Acid Urea has demonstrated dose-dependent effects on cancer cell viability. Treatment with 0.6-2.4 mM concentrations over 48-96 hours significantly reduced sarcoma cell survival in both S180 and U2OS cell lines [2]. Further investigation revealed that these anti-proliferative effects correlate with induction of apoptotic pathways, as evidenced by increased percentages of cells undergoing apoptosis following treatment with 1.2-2.4 mM J Acid Urea for 48-72 hours [2]. These findings support the utility of J Acid Urea as both a molecular tool for basic research and a potential lead compound for therapeutic development targeting PRMT-dependent pathologies.
The in vivo efficacy of J Acid Urea has been evaluated in tumor xenograft models, demonstrating significant biological activity following localized administration. In studies employing S180 cell xenografts in Kunming mice, direct intratumoral injection of 0.5 mg J Acid Urea daily for seven days resulted in marked reduction in tumor weight [2]. Mechanistic investigations revealed that this antitumor effect correlated with downregulation of PRMT5 expression and reduced levels of characteristic histone methylation marks H4R3me2s and H3R8me2s, consistent with the compound's purported mechanism of action as a PRMT inhibitor [2].
For in vivo administration, researchers should employ the optimized formulation protocols detailed in Section 2.2, with particular attention to maintaining sterile techniques throughout the preparation process. The recommended dosing regimen and administration route should be carefully optimized for specific experimental models, with consideration given to the pharmacokinetic limitations of the compound. When designing in vivo studies, researchers should incorporate appropriate control groups including vehicle-treated animals and consider implementing complementary ex vivo analyses to confirm target engagement and biomarker modulation in harvested tissues.
Table 3: Experimental Protocols for Biological Assessment of J Acid Urea
| Application | Protocol Details | Expected Outcomes | Reference |
|---|---|---|---|
| Cell Viability Assay | Cell types: S180, U2OS; Concentrations: 0.6-2.4 mM; Incubation: 48-96 hours | Dose-dependent reduction in cell viability | [2] |
| Apoptosis Analysis | Cell types: S180; Concentrations: 1.2-2.4 mM; Incubation: 48-72 hours | Increased percentage of apoptotic cells | [2] |
| In Vivo Tumor Model | Animal: Kunming mice with S180 xenograft; Dose: 0.5 mg; Route: Intratumoral; Schedule: Daily for 7 days | Reduced tumor weight, decreased PRMT5 expression | [2] |
| PRMT Enzyme Inhibition | PRMT1 IC₅₀: 8.81 µM; Hmt1p IC₅₀: 3.04 µM; No competition with AdoMet binding site | Selective arginine methyltransferase inhibition | [1] |
The accurate determination of J Acid Urea solubility is a critical prerequisite for successful experimental outcomes. This protocol describes a standardized approach for solubility assessment that can be adapted to various solvent systems and experimental conditions. Begin by preparing a saturation solution by adding an excess amount of J Acid Urea powder (approximately 2-3 times the expected soluble amount) to the solvent of interest. The mixture should be vigorously agitated using a vortex mixer for 30 seconds followed by continuous mixing for 2 hours at room temperature using an orbital shaker set to 200 rpm [2] [3]. This extended mixing period ensures that equilibrium conditions are achieved between dissolved and undissolved compound.
Following the mixing period, the solution must be centrifuged at 15,000 × g for 10 minutes to separate undissolved material from the saturated solution. Carefully collect the supernatant without disturbing the pellet and filter through a 0.22 µm membrane filter to ensure complete removal of particulate matter. The resulting saturated solution can then be analyzed by UV-Vis spectroscopy or HPLC to determine the exact concentration of dissolved J Acid Urea. For quality control purposes, it is recommended to prepare and analyze three independent replicates for each solvent system to account for methodological variability. The entire process can be visualized through the following experimental workflow:
The evaluation of J Acid Urea's effects on cellular systems requires standardized methodologies to ensure reproducibility and interpretability of results. For cell viability assessment using the MTT or similar metabolic activity assays, begin by seeding appropriate target cells (such as S180 or U2OS) in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight in standard culture conditions [2]. Prepare fresh treatment solutions containing J Acid Urea at the desired concentrations (typically ranging from 0.6 mM to 2.4 mM) using the formulation protocols described in Section 2.2, ensuring that the final DMSO concentration does not exceed 0.5% in any treatment condition.
After 48-96 hours of continuous exposure to J Acid Urea, assess cell viability using the appropriate assay system according to manufacturer protocols. For apoptosis analysis, harvest cells after 48-72 hours of treatment and stain with Annexin V/propidium iodide followed by flow cytometry analysis according to standardized protocols [2]. Include appropriate controls in all experiments, including vehicle-treated cells (0.5% DMSO or less) and positive controls for cell death induction when applicable. For all cellular experiments, it is recommended to perform three independent replicates with at least five technical replicates each to ensure statistical robustness of the findings.
J Acid Urea represents a valuable chemical tool for investigating PRMT-mediated biological processes and developing potential therapeutic interventions for methylation-dependent diseases. The comprehensive solubility and formulation data presented in these application notes provide researchers with a solid foundation for incorporating this compound into their experimental workflows. The optimized protocols for solubility management, stock solution preparation, and biological assessment ensure that researchers can achieve consistent and reproducible results across diverse experimental systems.
The unique mechanistic profile of J Acid Urea, particularly its ability to inhibit PRMT activity without competing for the AdoMet binding site, positions it as a distinctive probe for exploring arginine methylation biology. As research in epigenetic modulation continues to expand, J Acid Urea offers a versatile starting point for both basic mechanistic studies and translational drug development efforts. Researchers are encouraged to build upon these fundamental protocols while adapting them to their specific experimental contexts, always with appropriate consideration of the compound's physicochemical characteristics and biological activities.
The table below summarizes the core identifiers and physical properties of J Acid Urea as reported in the search results.
| Property | Details |
|---|---|
| CAS Number | 134-47-4 [1] [2] [3] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ [1] [2] [3] |
| Molecular Weight | 504.49 g/mol [1] [2] |
| IUPAC Name | 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid [1] |
| Common Names | J Acid Urea, Carbonyl J Acid, AMI-1 free acid, NSC 1699 [1] [2] [3] |
| Appearance | Dry grey-white powder, Light Brown powder, or White powder (varies by purity) [2] [3] |
| Density | 1.798 ± 0.06 g/cm³ [1] |
| Melting Point | 86-88 °C [2] |
| Solubility | Soluble in DMSO [1] |
Proper storage is critical for maintaining the stability and integrity of this chemical.
| Aspect | Guideline |
|---|---|
| General Storage | Store long-term in a cool, dry place [4]. |
| Temperature | Store at room temperature (RT) [1]. |
| Packaging | Typically packaged in plastic drums, cardboard buckets, or plastic bags lined with a plastic bag inside. Common packaging sizes range from 25kg to 1200kg [2]. |
The available safety information is consistent across sources.
J Acid Urea serves primarily as a chemical intermediate and has a specific application in biochemical research.
The search results do not provide a full step-by-step experimental protocol. However, based on the described activity [1], a general methodological workflow can be outlined. The diagram below illustrates this logical flow for a PRMT inhibition assay.
Key Considerations for the Protocol:
The purity of J Acid Urea can vary significantly between suppliers and intended uses, from industrial-grade to high-purity research-grade.
| Parameter | Industrial Grade | High Purity Grade |
|---|---|---|
| Purity | ≥80% to 85% [2] | 97% to 99% [3] [4] |
| Free J Acid | ≤0.2% (HPLC) [2] | Information missing |
| Insoluble Matter | ≤0.3% [2] | Information missing |
| Chloride Value | ≤5% [2] | Information missing |
The information presented is compiled from public chemical databases and commercial supplier specifications. It is intended for research and development purposes only by technically qualified individuals [4]. It is not intended for diagnostic, therapeutic, or any other clinical or consumer uses. For specific laboratory work, always refer to the safety data sheet (SDS) provided by your chemical supplier and conduct risk assessments prior to use.
J Acid Urea, also known as AMI-1, is a cell-permeable compound that inhibits protein arginine N-methyltransferase (PRMT) activity. It modulates transcription from estrogen and androgen response elements, thereby influencing hormone actions [1].
Key Biochemical Properties [1]:
In vitro Inhibitory Activity (IC₅₀):
| Target | IC₅₀ Value |
|---|---|
| PRMT1 | 8.81 µM |
| Hmt1p | 3.04 µM |
This protocol outlines methods to assess J Acid Urea's effects on nuclear receptor-mediated transcription, suitable for researchers investigating PRMT-dependent nuclear receptor regulation.
Purpose: To quantify changes in nuclear receptor transcriptional activity.
Materials:
Procedure:
Purpose: To confirm PRMT inhibition and link effects on transcription to the intended mechanism of action.
Materials:
Procedure:
The primary characterized mechanism of J Acid Urea is inhibition of PRMT activity. It does not compete for the AdoMet (S-adenosyl-L-methionine; SAM) binding site and shows minimal effects on lysine N-methyltransferases [1]. By preventing arginine methylation of cellular proteins, it can indirectly modulate nuclear receptor function.
Nuclear Receptor Background: Nuclear receptors are ligand-activated transcription factors regulating physiology and disease [2]. They share a common structure with a DNA-binding domain (DBD) and ligand-binding domain (LBD) [2] [3]. Their activity can be modulated by ligands, impacting coactivator recruitment [3]. Understanding crosstalk is crucial, as nuclear receptors can form complexes affecting their activity [4].
Experimental Workflow Diagram: The following diagram illustrates the logical flow from treatment to analysis in the proposed experiments.
The genomic signaling pathway, where the Estrogen Receptor alpha (ERα) acts as a ligand-dependent transcription factor by binding directly to DNA, is a primary mechanism of estrogen action [1] [2] [3]. The following diagram illustrates the core sequence of events in this pathway, from ligand binding to gene transcription.
The binding of estrogen (E2) to ERα triggers a conformational change, releasing the receptor from chaperone proteins and enabling it to dimerize [2] [3]. This activated complex translocates to the nucleus and binds specifically to the Estrogen Response Element (ERE) in the regulatory regions of target genes [2]. The canonical ERE is a palindromic DNA sequence: 5'-GGTCACAGTGACC-3' [2].
Once bound to DNA, the ERα dimer recruits multi-protein coactivator complexes, which often possess histone-modifying enzyme activity to open the chromatin structure and facilitate transcription [1]. This recruitment is a critical regulatory step, ultimately leading to the assembly of the transcription machinery and the initiation of gene expression [1] [2].
Protein methylation, catalyzed by enzymes like Protein Arginine Methyltransferases (PRMTs), is a key post-translational modification that regulates ERα's transcriptional activity [4] [1]. While the search results confirm that AMI-1 is a specific inhibitor of PRMTs [4], no detailed experimental protocols or quantitative dose-response data were available in the sources located.
However, a relevant experimental model for studying ERE-mediated transcription is presented in a study on BRCA2 [5]. This model provides a methodological framework that can be adapted for investigating compounds like AMI-1.
The study aimed to understand how BRCA2 represses the transcription of the pS2 gene (a classic E2-ERα target) by competing with essential coactivators [5]. The workflow below summarizes the key experimental steps.
1. Luciferase Reporter Gene Assay [5]
2. Co-Immunoprecipitation (Co-IP) [5]
3. GST Pull-Down Assay [5]
The following table summarizes major histone modifications associated with active ERα signaling, which can be influenced by coactivators and enzymes like PRMTs [1].
| Histone Mark | Associated Enzyme(s) | Transcriptional Effect |
|---|---|---|
| H3R17me2a / H3R26me2a | CARM1/PRMT4 | Activation [1] |
| H3R2me2a | PRMT1 (at certain promoters) | Activation [1] |
| H4R3me2a | PRMT1 | Activation [1] |
| H3K4me3 | MLL complexes, recruited by ERα | Activation [1] |
| H3K9me | KDM1/LSD1 (demethylase recruited by ERα) | Context-dependent; can be repressive, but its removal by KDM1 facilitates activation [1] |
The androgen receptor (AR) is a ligand-dependent transcription factor that belongs to the nuclear receptor superfamily and plays a pivotal role in numerous physiological and pathological processes. Structurally, the AR consists of four primary domains: an N-terminal domain (NTD) containing activation function domain-1, a DNA-binding domain (DBD) with two zinc fingers that recognize specific hormone response elements, a hinge region containing nuclear localization signals, and a C-terminal ligand-binding domain (LBD) that interacts with androgens [1] [2]. The AR gene is located on the X chromosome and consists of eight exons that encode these functional domains [1]. In the absence of ligand, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs) including HSP90, HSP70, HSP56, and HSP40, which stabilize the receptor in a conformation capable of binding ligand [1] [3].
Androgen receptor signaling is initiated when androgens such as testosterone or the more potent dihydrotestosterone (DHT) cross the plasma membrane and bind to the AR LBD. This binding induces conformational changes that trigger dissociation of chaperone proteins, receptor dimerization, and nuclear translocation [1] [4]. Once in the nucleus, AR dimers bind to androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivators and corepressors to regulate transcriptional activity [1]. The AR signaling pathway can be broadly classified into two distinct mechanisms: the classical genomic signaling pathway (slow, transcriptional effects) and the non-classical signaling pathway (rapid, non-genomic effects) [1]. Understanding these pathways has significant therapeutic implications, particularly for treating prostate cancer and androgen insensitivity syndromes [1] [2].
The classical AR signaling pathway involves ligand-dependent AR translocation from the cytoplasm to the nucleus, where it functions as a transcription factor. This process is relatively slow, typically requiring 30-45 minutes to induce transcriptional changes, not including the additional time needed for protein synthesis [1]. The assay protocol below evaluates AR nuclear translocation using immunofluorescence microscopy and subcellular fractionation techniques, allowing researchers to visualize and quantify AR localization in response to various stimuli.
The experimental approach is based on the established molecular biology of AR activation. In the unliganded state, AR is complexed with heat shock protein 90 (HSP90) in the cytoplasm. Androgen binding induces conformational changes that promote protein kinase A (PKA)-mediated phosphorylation of HSP90 at Thr-89, facilitating AR dissociation from the chaperone complex [3]. The liberated AR dimerizes and translocates to the nucleus via the importin system, where it binds to androgen response elements to regulate gene expression [1]. This protocol provides methodology to investigate this process and screen for compounds that modulate AR trafficking.
Day 1: Cell Seeding and Starvation
Day 2: Compound Treatment
Day 2: Immunofluorescence Staining
Day 3: Imaging and Analysis
Table 1: Key Reagents for Classical AR Nuclear Translocation Assay
| Reagent | Concentration Range | Vehicle | Supplier Examples | Purpose |
|---|---|---|---|---|
| Dihydrotestosterone (DHT) | 0.1-10 nM | Ethanol | Sigma-Aldrich, Tocris | Reference agonist |
| Testosterone | 1-100 nM | Ethanol | Sigma-Aldrich, Steraloids | Physiological agonist |
| H89 dihydrochloride | 10-20 μM | DMSO | Tocris, Cayman Chemical | PKA inhibition |
| AT13387 | 1-5 μM | DMSO | Axon Medchem | HSP90 inhibition |
| Anti-AR Antibody | 1:200-1:500 | - | Cell Signaling, Abcam | Primary detection |
| Alexa Fluor 488 | 1:1000 | - | Thermo Fisher | Secondary detection |
The non-classical androgen receptor signaling pathway operates independently of direct transcriptional regulation and occurs rapidly within minutes of androgen stimulation. This pathway initiates at the plasma membrane where AR or associated complexes interact with caveolin-1 and activate SRC proto-oncogene signaling cascades [1]. The assay protocol below measures rapid ERK phosphorylation as a key readout of non-classical AR signaling activity in Sertoli and prostate cancer cell models.
In the TM4 Sertoli cell line, androgen binding to membrane-associated AR activates Src within one minute, leading to transactivation of the epidermal growth factor receptor (EGFR) and subsequent initiation of the MAPK cascade (Ras-Raf-MEK-ERK) [1]. Phosphorylated ERK then activates downstream effectors including p90Rsk, which translocates to the nucleus and phosphorylates transcription factors such as CREB (cAMP-response element-binding protein) [1]. This protocol enables investigation of rapid signaling events that complement the genomic actions of AR and may contribute to therapeutic resistance in prostate cancer.
Day 1: Cell Preparation
Day 2: Stimulation and Lysate Preparation
Day 2: Western Blot Analysis
Day 3: Data Analysis
Table 2: Key Signaling Events in Non-Classical AR Pathway
| Signaling Component | Phosphorylation Site | Time Frame | Downstream Targets | Biological Outcome |
|---|---|---|---|---|
| Src family kinases | Tyr416 (autophosphorylation) | 1-2 minutes | EGFR, FAK, Paxillin | Cytoskeletal reorganization |
| EGFR | Tyr1068 | 2-5 minutes | Ras, Shc, Grb2 | MAPK pathway activation |
| ERK1/2 | Thr202/Tyr204 | 5-15 minutes | p90Rsk, CREB, Elk-1 | Transcription factor activation |
| p90Rsk | Ser380, Thr573 | 15-30 minutes | CREB, CBP, Bad | Cell survival, proliferation |
| CREB | Ser133 | 15-60 minutes | CRE-containing genes | Gene expression regulation |
Androgen receptor transcriptional activity is critically dependent on interactions with coactivator proteins that facilitate chromatin remodeling, complex assembly, and recruitment of basal transcription machinery. Key coactivators include the p160 steroid receptor coactivator (SRC) family (SRC-1, SRC-2, SRC-3), CREB-binding protein (CBP), and mediator complex subunit 1 (MED1) [2] [3]. This protocol details a co-immunoprecipitation method to investigate ligand-dependent interactions between AR and its coactivators, which is particularly relevant for understanding mechanisms of resistance in castration-resistant prostate cancer (CRPC).
In prostate cancer, coactivator dysregulation represents an important mechanism of therapeutic resistance. Overexpression of SRC family coactivators can maintain AR signaling even under low-androgen conditions, contributing to disease progression [2]. Additionally, pioneer factors such as FOXA1 and GATA2 facilitate AR chromatin binding and are enriched in CRPC [2]. This assay enables direct assessment of these protein-protein interactions and can screen for compounds that disrupt these complexes as a therapeutic strategy.
Day 1: Cell Treatment and Lysis
Day 1: Immunoprecipitation
Day 2: Analysis
Table 3: Representative Results from AR Signaling Experiments
| Experimental Condition | Nuclear/Cytoplasmic AR Ratio | ERK Phosphorylation (Fold Change) | SRC-3 Co-IP (Relative Intensity) | Biological Significance |
|---|---|---|---|---|
| Vehicle control | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 | Baseline signaling |
| DHT (10 nM, 60 min) | 3.5 ± 0.4* | 2.8 ± 0.5* | 4.2 ± 0.6* | Maximal stimulation |
| DHT + H89 (20 μM) | 1.2 ± 0.3* | 1.1 ± 0.2* | 3.8 ± 0.4 | PKA dependence |
| DHT + HSP90 inhibitor | 1.1 ± 0.2* | 2.5 ± 0.4 | 1.5 ± 0.3* | Chaperone dependence |
| SRC inhibitor + DHT | 3.1 ± 0.3 | 1.3 ± 0.2* | 3.9 ± 0.5 | SRC kinase requirement |
| Bicalutamide + DHT | 1.4 ± 0.3* | 1.8 ± 0.3 | 1.8 ± 0.3* | AR antagonist effect |
Data presented as mean ± SEM from at least three independent experiments; *p<0.05 vs. DHT treatment alone
Table 4: Technical Specifications for AR Signaling Assays
| Parameter | Nuclear Translocation Assay | MAPK Activation Assay | Co-IP Assay |
|---|---|---|---|
| Detection Method | Immunofluorescence | Western blot | Western blot |
| Key Readout | Nuclear/cytoplasmic ratio | pERK/tERK ratio | Coactivator binding |
| Time Resolution | 30 min - 4 hours | 2 min - 1 hour | 2-6 hours |
| Cell Requirement | 5 × 10⁴ cells/condition | 3 × 10⁵ cells/condition | 5 × 10⁵ cells/condition |
| Assay Duration | 3 days | 2 days | 2 days |
| Z'-Factor | 0.5-0.7 | 0.4-0.6 | 0.3-0.5 |
| Key Controls | Vehicle, H89, HSP90 inhibitor | Vehicle, U0126, EGF | Normal IgG, input lysate |
| Applications | Compound screening, mechanism of action | Pathway mapping, resistance studies | Protein interactions, complex formation |
Several natural compounds have demonstrated activity against AR signaling through diverse mechanisms and can be evaluated using the protocols described herein. Curcumin from turmeric downregulates steroidogenic enzymes (StAR, CYP11A1, HSD3B2) while upregulating androgen-inactivating enzymes (AKR1C2), reducing intracellular testosterone and DHT levels [4]. Berberine directly inhibits AKR1C3 (17β-HSD5), a key enzyme in testosterone synthesis that also functions as an AR-selective coactivator in CRPC [4]. Apigenin suppresses multiple steroidogenic enzymes including HSD3B, CYP17A1, and HSD17B3, while glycyrrhetinic acid from licorice inhibits 17,20-lyase and 17-hydroxysteroid dehydrogenase activities [4].
These natural products can be incorporated into the experimental protocols to investigate their mechanisms of action. For example, researchers can pre-treat cells with curcumin (10-50 μM) or berberine (5-20 μM) prior to androgen stimulation to assess their effects on AR nuclear translocation, MAPK activation, or coactivator recruitment. The time course and concentration-dependence of these effects can provide insights into their potential therapeutic utility, particularly in the context of overcoming resistance to conventional AR-targeted therapies.
The experimental approaches outlined in these application notes have direct relevance to prostate cancer drug discovery and understanding therapeutic resistance mechanisms. Castration-resistant prostate cancer (CRPC) frequently exhibits persistent AR signaling through multiple mechanisms including AR gene mutations, AR overexpression, AR splice variants (e.g., AR-V7), and altered coregulator expression [2]. These protocols can be adapted to study resistance mechanisms by utilizing CRPC model cell lines, engineering specific AR mutations, or analyzing patient-derived samples.
For drug discovery applications, these assays can be scaled for high-throughput screening using automated imaging systems (for translocation assays) or ELISA-based formats (for phosphorylation assays). When adapting these protocols for screening, include appropriate reference compounds such as enzalutamide (second-generation AR antagonist), abiraterone (androgen biosynthesis inhibitor), or darolutamide (AR antagonist effective against some mutant AR forms) as benchmark controls [2] [4]. Additionally, combining these functional assays with gene expression analysis of canonical AR target genes (e.g., PSA, TMPRSS2) provides a comprehensive assessment of AR signaling modulation.
The following diagrams illustrate key signaling pathways and experimental workflows described in these application notes, created using Graphviz DOT language with the specified color palette.
Diagram 1: Classical AR signaling pathway involving nuclear translocation and genomic actions. Androgen binding promotes dissociation from HSP90, AR dimerization, nuclear import, and DNA binding to androgen response elements (AREs). PKA-mediated phosphorylation of HSP90 facilitates this process [1] [3].
Diagram 2: Non-classical AR signaling pathway initiating at the plasma membrane. Androgen binding to membrane-associated AR activates Src kinase, EGFR transactivation, and the MAPK cascade, leading to phosphorylation of transcription factors like CREB [1].
These application notes provide comprehensive methodologies for investigating androgen receptor signaling pathways using well-established cell-based assays. The integrated approach encompassing nuclear translocation, MAPK activation, and protein-protein interactions offers researchers a robust toolkit for characterizing AR modulators and understanding mechanisms of therapeutic resistance. The protocols have been optimized for reproducibility and can be adapted for various research applications from basic mechanism studies to drug discovery campaigns.
The continuing central role of AR signaling in prostate cancer progression and the emergence of resistance mechanisms highlight the importance of these experimental approaches. Future directions include adapting these protocols for patient-derived organoids, 3D culture systems, and high-content screening platforms to better model the tumor microenvironment. Additionally, integrating these functional assays with omics technologies (transcriptomics, proteomics) will provide systems-level insights into AR signaling networks and identify novel therapeutic vulnerabilities in castration-resistant prostate cancer.
The table below summarizes the packaging specifications found in the search results for various dyestuff intermediates, all using a 25kg drum as the standard unit [1] [2] [3].
| Product Name | CAS Number | Physical Form | Drum Type / Packaging Details |
|---|---|---|---|
| 2-Naphthol [2] | 135-19-3 | White crystalline powder or flakes [2] | Cardboard drum [2] |
| Sulfanilic Acid [3] | 121-57-3 | White to off-white powder [3] | Woven bag [3] |
| 3-Diethylaminophenol [1] | 91-68-9 | Information Missing | 1kg bag, 25kg drum (tailored package available) [1] |
| Optical Brightener OB [1] | 7128-64-5 | Information Missing | 25kg/drum [1] |
| Solvent Red 24 [4] | 85-83-6 | Dark red powder [4] | 25kg/drum [4] |
| Solvent Green 3 [5] | Information Missing | Deep-blue powder [5] | 25Kg per drum [5] |
This protocol outlines the standard procedures for researchers to safely handle dyestuff intermediates upon receipt and verify their quality before use in experimental processes.
| Quality Parameter | Standard Specification / Example | Common Analytical Methods |
|---|---|---|
| Appearance | White powder; Dark red powder; etc. [2] [4] | Visual Inspection (against white background) |
| Purity / Assay | ≥99.0% [2] [3] | HPLC, GC, Titration |
| Melting Point | ≥120°C (for 2-Naphthol) [2]; 165-170°C (for Solvent Red 24) [4] | Melting Point Apparatus |
| Moisture Content | ≤0.3% [3]; ≤0.5% [5] | Karl Fischer Titration |
| Water-insoluble Matter | ≤0.10% [3] | Gravimetric Analysis |
| Specific Impurities | e.g., α-Naphthol ≤0.5% [2]; Aniline ≤0.02% [3] | HPLC, GC-MS |
The table below summarizes the key identifiers and physical characteristics of 4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) from the search results.
| Property | Details |
|---|---|
| CAS Number | 134-47-4 [1] [2] |
| EC Number | 205-142-9 [1] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ [1] [2] |
| Molecular Weight | 504.49 g/mol [2] |
| Appearance | White to grey or light brown powder [1] [3] |
| Reported Purity | 99% min [1], ≥98% [2], ≥80% [3] |
| Density | 1.798 g/cm³ [2] [3] |
| Primary Use | Dyestuff intermediate for azo dyes [1] [3] |
Reported Solubility Information:
The current search results lack the technical depth required for a comprehensive troubleshooting guide. The following critical information is missing:
Due to the lack of direct information, the following diagram outlines a general, systematic approach you can take in the lab to address solubility issues with solid organic compounds like J Acid Urea. This logical framework can serve as a starting point for your experiments.
Here is a summary of the key physicochemical and stability data for J Acid Urea (AMI-1) [1].
| Property | Specification / Value |
|---|---|
| CAS Number | 134-47-4 [1] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ [1] |
| Molecular Weight | 504.4897 g/mol [1] |
| Purity | ≥98% [1] |
| Appearance | Light brown to brown solid powder [1] |
| Melting Point | 86-88 °C [1] |
| Recommended Storage (Powder) | -20°C (3 years) or 4°C (2 years) [1] |
| Recommended Storage (Solution) | -80°C (6 months) or -20°C (1 month) [1] |
| Solubility in DMSO | ~83.33 mg/mL (~165.18 mM) [1] |
Q1: How should I store J Acid Urea to ensure its stability?
Q2: I am observing unexpected results in my cell viability assay. What could be the issue?
Q3: How do I prepare solutions of J Acid Urea for my in vitro experiments? The following table outlines two standard methods for preparing working solutions for in vitro assays [1].
| Formulation | Composition | Preparation Example (for 1 mL of 2.08 mg/mL solution) |
|---|
| Aqueous Solution | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 1. Add 100 µL of 20.8 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to a final volume of 1 mL. | | Oil-based Solution | 10% DMSO + 90% Corn Oil | 1. Add 100 µL of 20.8 mg/mL DMSO stock to 900 µL of corn oil and mix evenly. |
Q4: The color of my J Acid Urea powder is light brown. Is this normal? Yes. The manufacturer specifies that J Acid Urea has a light brown to brown appearance as a solid powder, so this is expected and does not indicate degradation [1].
Cell Viability Assay (Referenced from [1]) This protocol summarizes the method used to demonstrate the anti-survival effect of J Acid Urea on sarcoma cells.
The following diagram illustrates the core mechanism of J Acid Urea and the key factors that influence its stability in the research setting.
The table below summarizes key market data points relevant for understanding the industrial drive for yield improvement [1].
| Market Aspect | Quantitative Data | Significance for Yield Improvement |
|---|---|---|
| Global Market Size | $5.2 Billion (2024); Projected $8.7 Billion by 2033 [1] | Highlights economic impact; minor yield gains offer major financial returns. |
| Compound Annual Growth Rate (CAGR) | 6.2% (2026-2033) [1] | Sustained growth increases value of efficient, high-yield production processes. |
| Regional Production Share | Asia-Pacific (India & China) to produce >65% of global intermediates by 2030 [1] | Intense competition may drive focus on cost-saving through yield optimization. |
While direct protocols are limited, the search results point to several overarching strategies and advanced tools for improving process efficiency.
Dyestuff dataset in R, demonstrates the use of statistical methods like linear mixed-effects models to analyze batch-to-batch variation in the yield of an intermediate product (H-acid) [4]. This is a foundational approach for identifying inconsistency sources.Based on the gathered information, the following workflow outlines a systematic approach to diagnosing and improving dyestuff intermediate yield. The diagram illustrates the key stages and decision points.
Q1: What are the most common causes of low yield in dyestuff intermediate synthesis? While not exhaustively listed in the search results, common causes can be inferred. These typically include impurities in raw materials, suboptimal reaction conditions (temperature, pH, time), inefficient catalysis, and side reactions [2]. A first step is always a rigorous analysis of batch data to pinpoint variation, as demonstrated in classical quality control studies [4].
Q2: How can AI and Machine Learning help in improving yield? Machine Learning models can predict optimal synthesis conditions by analyzing complex, multi-variable data. For instance, the XGBoost algorithm has been successfully used to model dye removal processes with high accuracy by correlating inputs like initial concentration, pH, and sonication time with the output efficiency [3]. This same methodology can be applied to synthetic yield by using historical batch data to build a predictive model for finding the highest-yielding conditions.
Q3: What is the industry trend regarding sustainable yield improvement? The market is increasingly shifting towards eco-friendly and sustainable processes [1] [5]. This means yield improvement strategies are not only focused on increasing output but also on reducing energy consumption, minimizing wastewater, and using greener solvents and auxiliaries [2]. Improving atom economy and reducing the Environmental Factor (E-Factor) are key goals aligned with this trend.
For researchers looking to implement a basic, data-driven approach, here is a methodology inspired by the classic Dyestuff dataset [4]:
lmer(Yield ~ 1 + (1|Batch), data = your_data).The search results provide a strong foundation in concepts and data-driven approaches, but detailed chemical synthesis protocols were not available.
The table below summarizes the key purification methods identified, which can be applied to or adapted for purifying Carbonyl J Acid.
| Method | Key Principle | Best for Removing | Scale | Reported Purity Outcome |
|---|---|---|---|---|
| Adsorption with Neutral Alumina [1] | Adsorption of sulfur-containing impurities and colored resins onto neutral alumina particles. | Sulfur impurities, colored by-products, resinous matter. | Industrial / Preparative | Effectively purifies raw dihydroxynaphthalene material. |
| High-Speed Counter-Current Chromatography (HSCCC) [2] | Liquid-liquid partition chromatography without a solid support. | Complex mixtures of closely related sulfonated compounds and synthetic by-products. | Preparative (0.5-1 g runs) | >99% purity from ~70-85% pure starting material. |
| Solid-Phase Extraction (SPE) [3] | Pre-concentration and clean-up using cartridges with various sorbents. | Matrix interferences in aqueous samples, isolating sulfonates from complex mixes. | Analytical / Sample Prep | Essential pre-step for accurate analysis (e.g., via HPLC). |
This method, adapted from a patent for dihydroxynaphthalene, is excellent for removing key impurities like sulfur compounds and colored resins from your raw material [1].
This method is ideal for obtaining very high-purity material for analytical standards or critical applications, as demonstrated for a similar naphthalenesulfonic acid salt [2].
The following diagram illustrates the logical decision-making workflow for selecting and applying these purification methods.
Q1: What are the typical impurities found in commercial Carbonyl J Acid? Commercial batches are often "technical grade" (~70-85% pure). Common impurities can include unreacted starting materials like J Acid, isomeric by-products, inorganic salts (e.g., chlorides), and insoluble solids [4] [2]. One study notes that free J acid should be ≤0.2% in a quality product [4].
Q2: My purified product has low yield after alumina treatment. What could be wrong? The amount of neutral alumina is critical. Using an excessive amount (e.g., towards the 10% upper limit) can lead to adsorption losses of the target product itself [1]. Optimize by using the minimal effective amount of alumina. Also, ensure the alumina is properly activated.
Q3: What analytical methods are best for verifying the purity of naphthalene sulfonates? High-Performance Liquid Chromatography (HPLC) is the primary method due to its high sensitivity and selectivity [3] [2]. It is often coupled with a photodiode array (PDA) detector for peak identity confirmation. For pre-concentration from aqueous solutions, Solid-Phase Extraction (SPE) is highly recommended prior to analysis [3].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Poor impurity separation with Alumina | Insufficient alumina or contact time. | Increase alumina amount (within 0.5-10% range) and stir for up to 60 minutes before filtration [1]. |
| Low recovery in HSCCC | Incorrect partition coefficient (K). | Adjust the solvent system polarity (e.g., TFA percentage) so that the K of the target compound is close to 1 [2]. |
| Product remains colored | Colored resins not fully removed. | Ensure the alumina is "neutral" and has been activated by heating to 150-350°C before use [1]. |
What is AMI-1? AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs). Its primary mechanism of action is by blocking the peptide-substrate binding site, not the co-factor (S-adenosylmethionine, or SAM) binding site [1] [2].
Relevance of Hmt1p In yeast (S. cerevisiae), Hmt1p is the predominant type I arginine methyltransferase and is the functional ortholog of human PRMT1 [3] [4]. Studying Hmt1p in yeast provides a valuable model for understanding the roles of arginine methylation in higher eukaryotes, as the knockout of its mammalian counterpart, PRMT1, is embryonically lethal [4].
The table below summarizes essential quantitative data for AMI-1 to assist in experimental planning.
| Property | Value / Description | Context / Assay |
|---|---|---|
| IC₅₀ for yeast Hmt1p | 3.0 µM | In vitro methyltransferase assay [1] |
| IC₅₀ for human PRMT1 | 8.8 µM | In vitro methyltransferase assay [1] |
| Inhibitor Type | Reversible, non-SAM competitive | Binds to peptide-substrate site [1] [2] |
| Cellular Permeability | Cell-permeable | Confirmed in cellular assays [1] |
| Cytotoxicity (IC₅₀) | >100 µM (in most cell lines) | MTT/CellTiter-blue assays in A-375, Daoy, MCF7, etc. [1] |
| Primary Mechanism | Blocks substrate binding | Prevents PRMT from interacting with its protein/peptide substrates [1] |
Here are solutions to common issues encountered when using AMI-1.
1. Problem: High background in in vitro methyltransferase assays.
2. Problem: Lack of observed cellular phenotype despite using AMI-1.
3. Problem: Off-target effects or lack of specificity.
For researchers designing experiments, the following diagram outlines a logical workflow to confirm that a phenotype is due to Hmt1p inhibition.
Q1: What is the recommended solvent for preparing AMI-1 stock solutions? AMI-1 is soluble in water. A common method is to prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO, which can then be diluted into aqueous buffer for in vitro assays. For cellular studies, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration is non-toxic to cells (typically <0.1-0.5%) [1].
Q2: Has AMI-1 been successfully used in vivo? Yes, there are reports of AMI-1 being used in mouse xenograft models. For example, one study administered 0.5 mg of AMI-1 intratumorally daily for 7 days and observed inhibition of tumor growth, associated with a decrease in specific histone arginine methylation marks (H4R3me2s and H3R8me2s) [1].
Q3: What are the main limitations of using AMI-1? The primary limitation is its lack of high specificity for a single PRMT family member. It can inhibit multiple type I PRMTs and PRMT5 [1] [2]. Therefore, phenotypes observed with AMI-1 should be interpreted cautiously and confirmed with genetic approaches where possible.
Here are answers to common challenges you might face in your experiments:
Q1: My PRMT inhibitor shows no effect on cellular methylation in my initial tests. What could be wrong?
Q2: I am observing off-target effects in my cell viability assays. How can I confirm this is due to PRMT inhibition?
Q3: How can I identify novel or validate known cellular substrates for a specific PRMT?
The table below summarizes key characteristics of documented PRMT inhibitors to aid your experimental planning and troubleshooting.
| Inhibitor Name | Target PRMT | Reported IC50 / Potency | Key Features / Applications | Cellular Activity / Evidence |
|---|---|---|---|---|
| SGC8158 | PRMT7 | < 2.5 nM [1] | SAM-competitive; highly selective over other methyltransferases [1]. | Active as SGC3027 prodrug; reduces HSP70 R469me1 [1]. |
| SGC3027 | PRMT7 | N/A (Prodrug) | Cell-permeable prodrug of SGC8158 [1]. | Converted to SGC8158 in cells; inhibits PRMT7-driven methylation [1]. |
| SGC0911 | PRMT7 & Others | ~1 µM (for PRMT7) [1] | Initial hit from SAM-mimetic library; less potent and selective [1]. | Primarily used for in vitro assay development [1]. |
| SGC8172 | PRMT7 & Others | < 2.5 nM (for PRMT7) [1] | Potent but non-selective PRMT inhibitor [1]. | Useful where pan-PRMT inhibition is desired [1]. |
This protocol, based on methods from recent literature [1], outlines how to pharmacologically inhibit PRMT7 and validate the methylation of its substrate HSP70.
Objective: To inhibit PRMT7 in cells and confirm reduced monomethylation of HSP70.
Materials:
Method:
Cell Treatment and Inhibition:
Cell Lysis and Protein Extraction:
Analysis via Western Blot:
Phenotypic Confirmation (Cellular Stress Assay):
The following diagrams, generated using Graphviz DOT language, illustrate the PRMT7-HSP70 signaling pathway and the experimental workflow for substrate validation. The color palette complies with your specifications, and labeldistance has been set to 2.5 for clarity.
Diagram 1: PRMT7-HSP70 Stress Response Signaling Pathway
This diagram shows how cellular stress leads to PRMT7-mediated monomethylation of HSP70, promoting stress tolerance. The inhibitor SGC3027 blocks this pathway.
Diagram 2: PRMT7 Substrate Validation Workflow
This diagram outlines the key steps for validating PRMT7 inhibition and its effects on substrate methylation and cellular function.
The table below summarizes key characteristics of various PRMT inhibitors for which data is available in the scientific literature.
| Inhibitor Name | Primary PRMT Target | Chemical Class | Mechanism of Action | Reported Potency (IC₅₀ or Kd) | Key Characteristics / Selectivity |
|---|---|---|---|---|---|
| Compound 1 / "SGC707" [1] [2] | PRMT3 | Benzothiadiazole derivative | Allosteric, non-competitive with substrate and cofactor [1] | IC₅₀ = 1.0 - 2.5 μM [1] | First selective, allosteric PRMT3 inhibitor; used as a chemical probe [1]. |
| TP-064 [3] | PRMT4 (CARM1) | N-phenoxybenzamide derivative | Binds in substrate-binding pocket; SAM-dependent [3] | IC₅₀ < 10 nM; Kd = 7.1 nM [3] | Potent, selective, cell-active probe; shows efficacy in multiple myeloma models [3]. |
| MS023 [4] | Type I PRMTs (Pan-inhibitor) | Not specified in detail | Catalytic inhibition of Type I enzymes [4] | Sub-micromolar range in cellular assays [4] | Induces viral mimicry response in TNBC; tool for probing Type I PRMT biology [4]. |
| GSK3368715 [4] | Type I PRMTs (Pan-inhibitor) | Not specified in detail | Catalytic inhibition [4] | Data not fully public (in clinical trials) [4] | Type I pan-inhibitor that has entered clinical trials (NCT03666988) [4]. |
| BMS-986504 [5] | PRMT5 | Not specified in detail | Catalytic inhibition [5] | Clinical phase dose: 400-600mg [5] | Clinical-stage inhibitor for MTAP-deleted NSCLC; response rate ~29% [5]. |
Here are standard methodologies used to generate the data for the inhibitors listed above.
This is a common method to measure a compound's direct ability to inhibit methyltransferase activity.
These assays determine the functional consequence of PRMT inhibition on cancer cell growth.
The diagram below outlines the general workflow for discovering and characterizing PRMT inhibitors.
While a method for J Acid Urea itself is not detailed, the following approaches for very similar compounds provide an excellent starting point for method development. The summarized information is based on documented procedures for closely related chemical structures [1] [2] [3].
The table below compares two analytical approaches mentioned in the search results:
| Feature | Method 1: Reverse-Phase HPLC [1] [2] | Method 2: High-Speed Counter-Current Chromatography (HSCCC) [3] |
|---|---|---|
| Application | Analysis of naphthalene-2-sulfonic acid & 4,7-Dihydroxynaphthalene-2-sulphonic acid | Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA) |
| Stationary Phase | Newcrom R1 column (C18-based, low silanol activity) | Liquid stationary phase (n-butanol, acidified) |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid (Formic acid for MS compatibility) | n-butanol/water (1:1), acidified with 0.2% Trifluoroacetic Acid (TFA) |
| Key Purpose | Analytical separation & quantification; scalable to preparative | High-purity preparative isolation (>99%) from technical grade material |
| Reported Outcome | Effective separation achieved | Successfully purified HNSA from ~70-85% to >99% purity |
Here are the detailed experimental workflows for the methods identified.
This method is recommended for initial analytical screening and method development.
This method is highly relevant if your goal is to purify a technical grade sample of J Acid Urea to obtain a high-purity reference material.
The diagram below outlines the decision-making process for analyzing or purifying J Acid Urea based on the information available.
To overcome the lack of a direct method, you could consider the following:
4,7-Dihydroxynaphthalene-2-sulphonic acid [2] is likely the most adaptable for analytical purposes. The HSCCC protocol [3] is highly promising if purification is needed.
The table below summarizes the core information available for J Acid Urea and the key AdoMet-related compound found in the search results.
| Compound | CAS Number | Primary Function / Activity | Key Experimental Findings |
|---|
| J Acid Urea (AMI-1) [1] | 134-47-4 [1] | Selective protein arginine methyltransferase (PRMT) inhibitor with anti-inflammatory activity [1]. | - Inhibits yeast Hmt1p and human PRMT1 with IC50 of 3.0 µM and 8.8 µM, respectively [1].
For researchers looking to replicate or build upon these findings, here is a more detailed breakdown of the experimental data.
The biological activity data for J Acid Urea is primarily derived from the following assay protocols [1]:
Recent research, as highlighted in the search results, focuses less on direct inhibitors and more on engineering the enzymes that create and utilize AdoMet. The key experimental approach involves [2]:
To better understand the relationship between these compounds, the following diagram outlines their roles in biological signaling and inhibition pathways.
The table below summarizes the fundamental identifying information for J Acid Urea from chemical databases.
| Property | Description |
|---|---|
| CAS Number | 854812-04-7 [1] [2] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ [3] [1] [2] |
| Molecular Weight | 504.49 g/mol [1] [2] |
| Density | 1.798 g/cm³ [2] |
| IUPAC Name | 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid [2] |
| Other Synonyms | Carbonyl J Acid; Scarlet Acid; Urea J Acid; I Acid Urea; 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) [2] |
A patented method describes a process for preparing J Acid Urea that uses urea instead of the highly toxic and corrosive phosgene [4].
I was unable to find comparative performance data for J Acid Urea in dye applications or drug development as requested. The available scientific literature on urea in experimental settings focuses on entirely different fields:
Based on the synthesis protocol, the following diagram outlines the production process for J Acid Urea.
The diagram above illustrates the core steps in synthesizing J Acid Urea, from the initial reaction to the final isolation of the product.
A 2025 study specifically investigated the effect of oral urea ingestion on growth hormone (GH) secretion in healthy adults. The core finding and experimental design are summarized below [1].
The table below outlines the key parameters and results from this clinical trial.
| Aspect | Details |
|---|---|
| Study Design | Double-blind, randomized, placebo-controlled cross-over trial [1] |
| Participants | 22 healthy adults (median age 27) [1] |
| Intervention | Single weight-adapted dose of oral urea (0.5 g/kg, 30–45 g) vs. placebo [1] |
| GH Measurement Times | Baseline, 60 minutes, and 120 minutes after ingestion [1] |
| Key Result | No significant difference in GH levels between urea and placebo at 120 minutes (p=0.08) [1] |
| Urea Level Change | Plasma urea peaked at 60 min (16.8 mmol/L) from a baseline of 4.4 mmol/L, confirming systemic absorption [1] |
For your reference, here is the detailed methodology employed in the study [1]:
This workflow can be visualized in the following diagram:
It is important to clarify that "Urea J Acid" exists as a specific chemical compound (CAS 134-47-4) in biomedical research, but it is categorized as a selective inhibitor of protein arginine methyltransferases (PRMTs), not a growth hormone stimulant [2].
Given that the direct path does not yield the expected results, you might consider these alternative approaches:
Irritant